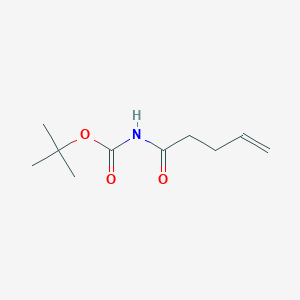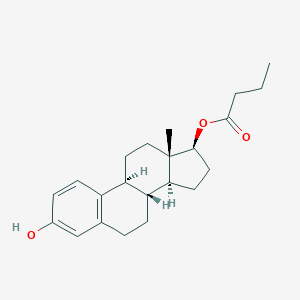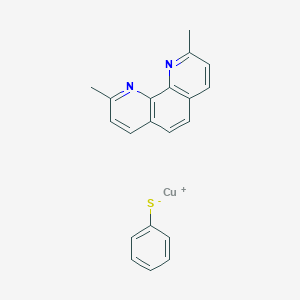
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a coordination compound that features a copper(I) ion coordinated to 2,9-dimethyl-1,10-phenanthroline and a thiophenolate ligand. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline and thiophenol. A common method includes dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 2,9-dimethyl-1,10-phenanthroline and thiophenol. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the thiophenolate or 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: The major product is typically a copper(II) complex.
Reduction: The major product is a copper(0) species or a reduced ligand.
Substitution: The major products are new copper(I) complexes with different ligands.
Applications De Recherche Scientifique
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the coordination of the copper(I) ion to the ligands, which stabilizes the copper in its +1 oxidation state. The compound can interact with biological molecules, such as proteins and DNA, through coordination and redox reactions. The copper(I) center can undergo redox cycling, generating reactive oxygen species that can damage cellular components . The thiophenolate ligand can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,9-Dimethyl-1,10-phenanthroline)copper(I): Lacks the thiophenolate ligand, which affects its reactivity and applications.
(2,9-Dimethyl-1,10-phenanthroline)(phenylthiolato)copper(I): Similar structure but with a different thiolate ligand, which can alter its electronic properties and reactivity.
(2,9-Dimethyl-1,10-phenanthroline)(methylthiolato)copper(I): Another similar compound with a different thiolate ligand.
Uniqueness
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is unique due to the presence of both 2,9-dimethyl-1,10-phenanthroline and thiophenolate ligands, which confer specific electronic and steric properties. These properties make it particularly effective in catalysis and as an antimicrobial agent .
Propriétés
IUPAC Name |
benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJHLVBPPUMLN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CuN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156752 |
Source


|
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130808-14-9 |
Source


|
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-DIAZABICYCLO[3.2.0]HEPTANE, 6-(TRIFLUOROACETYL)-](/img/structure/B137770.png)
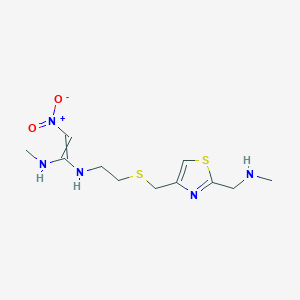
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
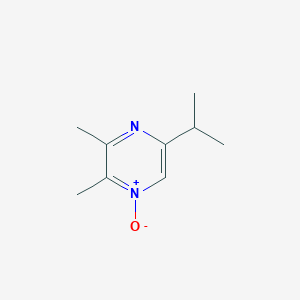
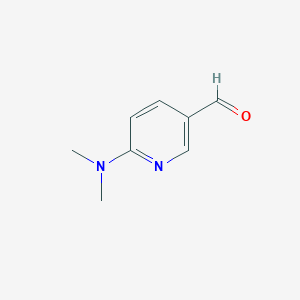
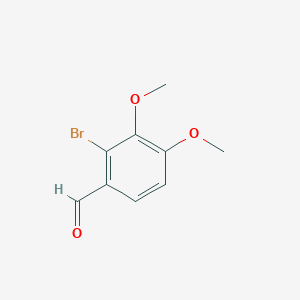
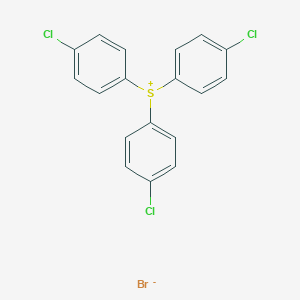
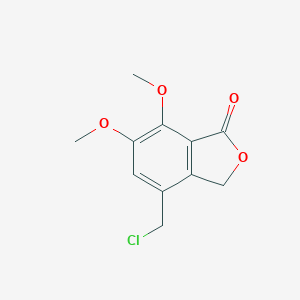
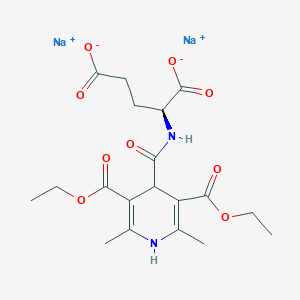
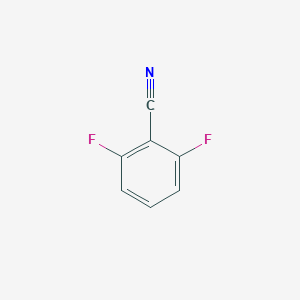
![[Ser25] Protein Kinase C (19-31)](/img/structure/B137793.png)
